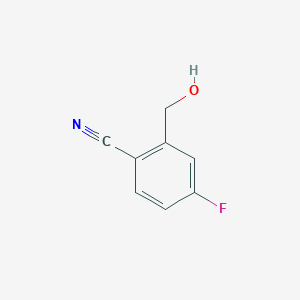

4-Fluoro-2-(hydroxymethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSSPVGHLXWQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650502 | |

| Record name | 4-Fluoro-2-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-93-4 | |

| Record name | 4-Fluoro-2-(hydroxymethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(hydroxymethyl)benzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a nitrile moiety, makes it a versatile building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows relevant to its synthesis and potential applications.

Core Physical Properties

While specific experimental data for all physical properties of this compound are not extensively reported in publicly available literature, the fundamental properties are summarized below. The lack of readily available data for certain parameters underscores the opportunity for further experimental investigation.

| Physical Property | Value | Source |

| Molecular Formula | C₈H₆FNO | [1][2] |

| Molecular Weight | 151.14 g/mol | [1] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Density | Not Available | |

| Solubility | Not Available |

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of the key physical properties of organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-15 °C per minute for a rapid initial determination.

-

Observe the sample and note the approximate temperature at which it melts.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat the apparatus to a temperature about 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Boiling Point

The boiling point is a key characteristic of a liquid compound. As this compound is a solid at room temperature, this protocol would apply if it were to be distilled under reduced pressure.

Apparatus:

-

Short-path distillation apparatus (including a round-bottom flask, distillation head with a thermometer adapter, condenser, and receiving flask)

-

Heating mantle with a stirrer

-

Thermometer

-

Boiling chips

-

Vacuum source and gauge (for vacuum distillation)

Procedure:

-

Place a small amount of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

If performing vacuum distillation, connect the apparatus to a vacuum pump and pressure gauge.

-

Begin heating the sample gently with the heating mantle while stirring.

-

Observe the temperature on the thermometer. The boiling point is the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading as the liquid actively boils and condenses on the thermometer bulb.

-

Record the temperature and, if applicable, the pressure at which the boiling point is observed.

Determination of Density

The density of a compound can be determined using various methods. For a solid, this is often done by displacement.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A solvent in which the compound is insoluble

Procedure (using a graduated cylinder):

-

Weigh a known mass of this compound using an analytical balance.

-

Fill a graduated cylinder with a known volume of a solvent in which the compound does not dissolve.

-

Carefully add the weighed solid to the graduated cylinder, ensuring no solvent splashes out.

-

Gently agitate to dislodge any air bubbles.

-

Read the new volume from the graduated cylinder. The difference between the initial and final volumes is the volume of the solid.

-

Calculate the density using the formula: Density = Mass / Volume.

Determination of Solubility

Solubility is a qualitative or quantitative measure of the ability of a substance to dissolve in a solvent.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Spatula

-

Various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure (Qualitative):

-

Place a small, consistent amount (e.g., 10 mg) of this compound into separate test tubes.

-

Add a small, measured volume (e.g., 1 mL) of a different solvent to each test tube.

-

Agitate the mixtures vigorously using a vortex mixer for a set period (e.g., 1 minute).

-

Observe each tube to determine if the solid has completely dissolved.

-

Categorize the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.

Logical Workflow and Pathway Diagrams

Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

Potential Application in Drug Discovery: A Relevant Signaling Pathway

Fluorinated benzonitriles are valuable intermediates in the synthesis of various pharmaceuticals. For instance, the related compound 4-fluoro-2-methylbenzonitrile is an intermediate in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The following diagram illustrates the signaling pathway affected by DPP-4 inhibitors.

References

4-Fluoro-2-(hydroxymethyl)benzonitrile chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Fluoro-2-(hydroxymethyl)benzonitrile. The information is intended to support research and development activities in medicinal chemistry and related fields.

Chemical Structure and IUPAC Name

This compound is a substituted aromatic compound containing a fluorine atom, a hydroxymethyl group, and a nitrile group attached to a benzene ring.

Chemical Structure:

IUPAC Name: this compound[1]

Synonyms: 2-Cyano-5-fluorobenzyl alcohol, (2-Cyano-5-fluorophenyl)methanol[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1000339-93-4 | [2][3][4] |

| Molecular Formula | C₈H₆FNO | [3][4] |

| Molecular Weight | 151.14 g/mol | [3][4] |

| Appearance | Solid | |

| Purity | 98% | [2] |

Experimental Protocols: Synthesis of this compound

Detailed experimental procedures for the synthesis of this compound are outlined below, based on established chemical literature. A Chinese patent describes two primary synthetic routes.[5]

Synthetic Route 1: From 3,4-difluorobenzonitrile

This method involves the reaction of 3,4-difluorobenzonitrile with potassium bromide in the presence of a phase transfer catalyst.[5]

Experimental Workflow:

Caption: Synthetic pathway of this compound from 3,4-difluorobenzonitrile.

Detailed Protocol:

-

In a suitable reaction vessel, dissolve 3,4-difluorobenzonitrile in an organic solvent such as DMSO, DMF, or NMP.

-

Add potassium bromide and a phase transfer catalyst (e.g., 18-crown-6 and tetrabutylammonium bromide).

-

Heat the reaction mixture to a temperature between 120-160 °C.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthetic Route 2: From 3-fluoro-4-bromobenzaldehyde

This alternative route involves a two-step process starting from 3-fluoro-4-bromobenzaldehyde.[5]

Experimental Workflow:

Caption: Two-step synthesis of this compound starting from 3-fluoro-4-bromobenzaldehyde.

Detailed Protocol:

Step 1: Synthesis of 4-bromo-3-fluorobenzonitrile

-

Mix 3-fluoro-4-bromobenzaldehyde with an organic solvent such as acetic acid or DMSO.

-

Add hydroxylamine to the mixture. If using acetic acid, acetic anhydride should be added for dehydration.

-

Heat the reaction mixture to a temperature between 85-120 °C.

-

Monitor the reaction until completion.

-

Isolate the intermediate product, 4-bromo-3-fluorobenzonitrile.

Step 2: Synthesis of this compound

-

Dissolve 4-bromo-3-fluorobenzonitrile in a suitable organic solvent.

-

Perform a Grignard exchange reaction using isopropyl magnesium chloride-lithium chloride.

-

Add paraformaldehyde to the reaction mixture.

-

After the reaction is complete, quench it by slowly adding 1N hydrochloric acid.

-

Perform a standard work-up procedure including extraction, drying, and purification to yield the final product.

Biological Activity and Applications

Currently, there is limited publicly available information regarding the specific biological activity or signaling pathway involvement of this compound. It is primarily available as a chemical intermediate for research and development purposes.[3][4] Its structural motifs, however, are present in various biologically active molecules, suggesting its potential as a building block in drug discovery programs. For instance, related benzonitrile derivatives have been investigated for their potential as enzyme inhibitors. Further screening and biological assays are required to elucidate the specific biological functions of this compound.

Summary and Future Directions

This compound is a readily synthesizable aromatic compound with potential applications in medicinal chemistry and drug discovery. The synthetic protocols provided in this guide offer reliable methods for its preparation. While its specific biological activity remains to be fully explored, its chemical structure makes it an attractive candidate for inclusion in screening libraries for the discovery of novel therapeutic agents. Future research should focus on a comprehensive biological evaluation of this compound to uncover its potential pharmacological profile.

References

- 1. graphviz.org [graphviz.org]

- 2. 1000339-93-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. scbt.com [scbt.com]

- 5. 2-Fluoro-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Cyano-5-fluorobenzyl alcohol (CAS Number: 1000339-93-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-5-fluorobenzyl alcohol, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, summarizes available safety and handling information, and explores its primary application in the development of therapeutic agents. A significant focus is placed on its role as a building block in the synthesis of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, a critical class of drugs for the management of type 2 diabetes and obesity. This guide also includes a detailed representation of the GLP-1 receptor signaling pathway and outlines general synthetic strategies for related compounds, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Identity and Properties

2-Cyano-5-fluorobenzyl alcohol, also known by its IUPAC name 4-Fluoro-2-(hydroxymethyl)benzonitrile, is a substituted aromatic compound. Its structure incorporates a nitrile group and a hydroxymethyl group on a fluorinated benzene ring.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1000339-93-4 | [1][2][3][4] |

| Molecular Formula | C₈H₆FNO | [1][4] |

| Molecular Weight | 151.14 g/mol | [1][4] |

| Appearance | Off-white to slight yellow solid | [5] |

| Purity | Typically ≥98% | [4] |

| Solubility | Slightly soluble in water (2.6 g/L at 25 °C) | |

| Boiling Point | 275.04 °C at 760 mmHg | |

| Flash Point | 120.14 °C | |

| Density | 1.274 g/cm³ | |

| Refractive Index | 1.546 | |

| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. | [5] |

Spectroscopic Data

Detailed spectroscopic data for 2-Cyano-5-fluorobenzyl alcohol is not widely available in the public domain. However, based on its chemical structure, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplets), a singlet for the benzylic CH₂ protons, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Signals for the aromatic carbons (some showing C-F coupling), the nitrile carbon, and the benzylic carbon. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C≡N stretch (~2230 cm⁻¹), C-F stretch, and aromatic C-H and C=C stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Note: The data presented in this table is predictive and should be confirmed with experimental analysis.

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of 2-Cyano-5-fluorobenzyl alcohol is not publicly available, general synthetic routes for structurally similar compounds have been described in the patent literature. A common approach involves the reduction of the corresponding aldehyde or carboxylic acid derivative.

A patent for a related isomer, 4-cyano-2-fluorobenzyl alcohol, describes a method involving a Grignard reagent exchange with paraformaldehyde. This suggests that a potential synthetic route for 2-Cyano-5-fluorobenzyl alcohol could start from a suitably substituted bromobenzonitrile derivative.

Below is a generalized workflow for the synthesis of a cyanobenzyl alcohol from a bromobenzonitrile precursor.

Figure 1: Generalized synthetic workflow for a cyanobenzyl alcohol.

Applications in Drug Development

The primary application of 2-Cyano-5-fluorobenzyl alcohol is as a crucial intermediate in the synthesis of small molecule pharmaceuticals. It is particularly prominent in the development of Glucagon-Like Peptide-1 (GLP-1) receptor agonists.

GLP-1 receptor agonists are a class of drugs used to treat type 2 diabetes and obesity. They mimic the action of the endogenous hormone GLP-1, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety.

Several patents for novel GLP-1 receptor agonists explicitly mention the use of 2-Cyano-5-fluorobenzyl alcohol as a starting material or key intermediate in their synthetic pathways.

Role in GLP-1 Receptor Signaling Pathway

As an intermediate, 2-Cyano-5-fluorobenzyl alcohol itself does not directly interact with the GLP-1 receptor. However, the final drug molecules synthesized from it are designed to be potent agonists of this receptor. Understanding the GLP-1 receptor signaling pathway is therefore crucial for appreciating the therapeutic context of this compound.

The GLP-1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on pancreatic β-cells, neurons, and other cell types. Its activation triggers a cascade of intracellular events that ultimately lead to the therapeutic effects.

Figure 2: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Cyano-5-fluorobenzyl alcohol is not publicly available. However, based on the SDS for the related compound, 4-Cyanobenzyl alcohol, and general knowledge of benzyl alcohols and nitriles, the following precautions should be taken.

Table 3: General Safety and Handling Information

| Hazard Category | Recommendations |

| Acute Toxicity | Harmful if swallowed or in contact with skin. Toxic if inhaled. |

| Skin Contact | Causes skin irritation. Wear protective gloves and clothing. |

| Eye Contact | Causes serious eye irritation. Wear eye protection. |

| Inhalation | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area or with respiratory protection. |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| First Aid (Skin) | Wash with plenty of soap and water. |

| First Aid (Inhalation) | Move person to fresh air and keep comfortable for breathing. |

| First Aid (Ingestion) | Call a poison center or doctor if you feel unwell. Rinse mouth. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Disclaimer: This information is based on data for a related compound and should be used as a guideline only. Always consult a specific and current Safety Data Sheet for the compound before handling.

Conclusion

2-Cyano-5-fluorobenzyl alcohol is a valuable chemical intermediate with a significant role in modern drug discovery and development. Its utility as a building block for GLP-1 receptor agonists underscores its importance in the creation of therapies for metabolic diseases. This technical guide has provided a consolidated source of information on its properties, synthesis, applications, and the biological context of its use. Researchers and scientists working with this compound should adhere to strict safety protocols and can leverage the information provided herein to support their research and development endeavors.

References

- 1. scbt.com [scbt.com]

- 2. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 3. 1000339-93-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. Best price/ 2-Cyano-5-fluorobenzyl alcohol CAS NO.1000339-93-4, CasNo.1000339-93-4 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

(2-Cyano-5-fluorophenyl)methanol molecular weight and formula

An In-depth Technical Guide on (2-Cyano-5-fluorophenyl)methanol

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of novel compounds is paramount. This document provides a concise technical overview of (2-Cyano-5-fluorophenyl)methanol, a key intermediate in various synthetic pathways.

Physicochemical Data Summary

The fundamental molecular characteristics of (2-Cyano-5-fluorophenyl)methanol have been determined and are presented below. This data is essential for stoichiometric calculations, analytical characterization, and the design of subsequent synthetic steps.

| Property | Value | Reference |

| Molecular Formula | C8H6FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| Synonyms | 2-Cyano-5-fluorobenzyl alcohol, 4-Fluoro-2-(hydroxymethyl)benzonitrile | [1] |

Experimental Protocols & Signaling Pathways

As a chemical intermediate, the primary "experimental protocols" of relevance involve its synthesis and purification, as well as its reaction in multi-step synthetic procedures. The specific methodologies are typically proprietary or detailed within specific research publications and patents.

Similarly, (2-Cyano-5-fluorophenyl)methanol does not have inherent signaling pathway activity. Instead, it serves as a structural scaffold or building block for the synthesis of biologically active molecules. The signaling pathway diagrams would be relevant to the final drug candidate, not this intermediate.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the compound's nomenclature and its fundamental physicochemical properties.

Caption: Relationship between compound name and its molecular properties.

References

An In-depth Technical Guide on 4-Fluoro-2-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 4-Fluoro-2-(hydroxymethyl)benzonitrile, with a focus on its solubility properties. Due to the limited availability of public data, this guide also includes general experimental protocols for determining solubility and a workflow for such an analysis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1000339-93-4 | N/A |

| Molecular Formula | C₈H₆FNO | N/A |

| Molecular Weight | 151.14 g/mol | N/A |

Solubility Data

A thorough search of publicly available scientific literature and chemical databases did not yield any specific quantitative solubility data for this compound in various solvents or at different temperatures. The following tables summarize the lack of available information.

Table 1: Aqueous Solubility

| Temperature (°C) | Solubility ( g/100 mL) | Experimental Protocol |

| Data not available | Data not available | Data not available |

Table 2: Organic Solvent Solubility

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Experimental Protocol |

| Data not available | Data not available | Data not available | Data not available |

Experimental Protocol for Solubility Determination

In the absence of specific data for this compound, a general experimental protocol for determining the solubility of an organic compound is provided below. This protocol is based on standard laboratory procedures.[1][2][3][4]

Objective: To determine the qualitative and semi-quantitative solubility of a solid organic compound in various solvents.

Materials:

-

The compound to be tested (e.g., this compound)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Analytical balance

-

Spatula

-

Pipettes

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) using an analytical balance.

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to a test tube containing the weighed compound.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[1][2]

-

Observation: Visually inspect the solution to determine if the solid has completely dissolved. If the solid has dissolved, the compound is considered soluble under these conditions.

-

Incremental Addition (for semi-quantitative analysis): If the compound dissolves completely, add another weighed portion of the solid and repeat the mixing process. Continue this until the solution becomes saturated and solid material remains undissolved.

-

Insolubility: If the initial portion of the compound does not dissolve, it can be classified as insoluble or sparingly soluble in that solvent at that concentration.

-

Temperature Variation: To assess the effect of temperature, the experiment can be repeated at different, controlled temperatures using a water bath or heating block.

-

Record Keeping: Meticulously record the mass of the compound, the volume of the solvent, the temperature, and the visual observations for each test.

Safety Precautions:

-

Always handle chemical compounds in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Material Safety Data Sheet (MSDS) for the specific compound and solvents being used to understand their hazards.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.

Caption: A flowchart illustrating the general experimental workflow for determining the solubility of a compound.

Signaling Pathways

There is no publicly available information to suggest the involvement of this compound in any specific signaling pathways. Further research would be required to elucidate its biological activity.

References

The Multifaceted Biological Activities of Fluorinated Benzonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzonitrile scaffolds has emerged as a powerful approach in modern medicinal chemistry, yielding compounds with a diverse array of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of fluorinated benzonitrile derivatives, with a focus on their anticancer, antiparasitic, and central nervous system (CNS) modulating properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Microtubule Destabilizing Agents

A promising class of fluorinated benzonitrile derivatives exhibits potent anticancer activity by targeting microtubule dynamics. Specifically, certain 4'-fluoro-benzotriazole-acrylonitrile derivatives have been identified as microtubule-destabilizing agents, binding to the colchicine site on β-tubulin. This interaction disrupts the equilibrium between tubulin dimers and microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Quantitative Data: Antiproliferative Activity

The antiproliferative effects of these compounds have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds are summarized below.

| Compound | HeLa (Cervical Cancer) IC50 (nM) | MCF-7 (Breast Cancer) IC50 (nM) | A375 (Melanoma) IC50 (nM) | Reference |

| Compound 5 | 10 | 15 | 25 | [1][2] |

| Compound 12 | 20 | 30 | 45 | [1][2] |

Experimental Protocol: Tubulin Polymerization Inhibition Assay

This assay biochemically assesses the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Known tubulin polymerization inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel)

-

96-well microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Prepare a 2 mg/mL tubulin solution in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10-15% glycerol.

-

Add the fluorescent reporter dye to the tubulin solution according to the manufacturer's instructions.

-

Dispense 45 µL of the tubulin reaction mix into pre-warmed (37°C) 96-well plate wells.

-

Add 5 µL of the test compound (at various concentrations) or control (vehicle, Nocodazole, or Paclitaxel) to the respective wells.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., excitation/emission ~360/450 nm for DAPI) every minute for 60 minutes.

-

Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.[1][3]

Signaling Pathway: Microtubule Destabilization and Apoptosis

Caption: Microtubule destabilization by fluorinated benzonitriles.

Antiparasitic Activity: Cruzain Inhibitors

Nonpeptidic nitrile-based fluorinated compounds have demonstrated significant inhibitory activity against cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease.[4] The nitrile group acts as a "warhead," forming a reversible covalent bond with the catalytic cysteine residue in the active site of the enzyme, thereby blocking its function, which is crucial for the parasite's survival and replication.[5]

Quantitative Data: Cruzain Inhibition

The inhibitory potency of these compounds is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Compound | Cruzain Ki (nM) | T. cruzi EC50 (µM) | Reference |

| Compound 1b | 50 | 1.2 | [4] |

| Dipeptidyl Nitrile Analog | 16 | 28 | [6] |

Experimental Protocol: Cruzain Inhibition Assay

This fluorometric assay measures the inhibition of cruzain activity using a synthetic substrate.

Materials:

-

Recombinant cruzain

-

Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing 1 mM DTT)

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

-

Test compounds dissolved in DMSO

-

Known cruzain inhibitor (e.g., E-64)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Activate cruzain by pre-incubating in assay buffer.

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the activated cruzain solution to each well and incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence (e.g., excitation/emission ~380/460 nm for AMC liberation) over time.

-

Calculate the initial reaction velocities and determine the percent inhibition for each compound concentration.

-

IC50 values are calculated by fitting the dose-response data to a suitable equation.[7][8]

Logical Relationship: Cruzain Inhibition Mechanism

Caption: Reversible covalent inhibition of cruzain.

CNS Activity: mGluR5 Negative Allosteric Modulators

Fluorinated benzonitriles have been developed as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). These compounds do not bind to the orthosteric glutamate binding site but to an allosteric site within the transmembrane domain of the receptor.[9] This binding reduces the receptor's response to glutamate, a key excitatory neurotransmitter in the brain. mGluR5 NAMs are being investigated for their therapeutic potential in treating various CNS disorders, including anxiety, depression, and Fragile X syndrome.

Quantitative Data: mGluR5 Modulation

The activity of mGluR5 NAMs is characterized by their binding affinity (Ki) and their functional inhibition (IC50) in cellular assays.

| Compound | mGluR5 Binding Ki (nM) | mGluR5 Ca²+ Flux IC50 (nM) | Reference |

| F-PEB | 0.20 | 0.66 | [9] |

| F-MTEB | 0.08 | 1.45 | [10] |

| VU0285683 | <10 | - | [11] |

Experimental Protocol: mGluR5 Calcium Flux Assay

This cell-based assay measures the ability of a compound to inhibit glutamate-induced intracellular calcium mobilization mediated by mGluR5.

Materials:

-

HEK293 cells stably expressing human mGluR5

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Glutamate

-

Test compounds

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)

Procedure:

-

Plate the mGluR5-expressing cells in microplates and culture overnight.

-

Load the cells with a calcium-sensitive dye for approximately 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the test compounds (as antagonists/NAMs) at various concentrations and incubate for a specified time.

-

Stimulate the cells by adding a sub-maximal concentration (e.g., EC80) of glutamate.

-

Simultaneously, measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time.

-

Inhibition is observed as a reduction in the glutamate-induced fluorescence signal. IC50 values are determined from the dose-response curve.[12][13]

Signaling Pathway: mGluR5 Negative Allosteric Modulation

Caption: Negative allosteric modulation of mGluR5 signaling.

Conclusion

Fluorinated benzonitrile derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their ability to potently and selectively modulate key biological targets has been demonstrated in the contexts of cancer, parasitic infections, and neurological disorders. The data and methodologies presented in this guide underscore the significant progress made in understanding the biological activity of these compounds and provide a solid foundation for future research and development efforts. The continued exploration of this chemical space is anticipated to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. What are cruzain inhibitors and how do they work? [synapse.patsnap.com]

- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Identification and Optimization of Inhibitors of Trypanosomal Cysteine Proteases: Cruzain, Rhodesain, and TbCatB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening the Pathogen Box to Discover and Characterize New Cruzain and TbrCatL Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. bu.edu [bu.edu]

- 13. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

The Untapped Potential of 4-Fluoro-2-(hydroxymethyl)benzonitrile in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(hydroxymethyl)benzonitrile is a synthetically versatile, yet underexplored, building block in the landscape of medicinal chemistry. While direct applications in launched pharmaceuticals are not extensively documented in publicly available literature, its constituent functional groups—a fluorinated benzonitrile core and a reactive hydroxymethyl substituent—position it as a molecule of significant interest for the development of novel therapeutic agents. This technical guide aims to elucidate the potential applications of this compound by examining the established roles of its structural analogues and the inherent chemical reactivity of its functional moieties. The strategic placement of the fluorine, nitrile, and hydroxymethyl groups offers a unique combination of properties that can be exploited to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The Significance of the Fluorobenzonitrile Scaffold

The fluorobenzonitrile moiety is a common feature in a variety of biologically active compounds. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups. The nitrile group, a versatile synthetic handle, can participate in various chemical transformations to generate a diverse range of heterocyclic structures or can act as a key hydrogen bond acceptor in ligand-receptor interactions.

A notable example of the utility of a closely related analogue is the use of 4-fluoro-2-methylbenzonitrile in the synthesis of Trelagliptin, a dipeptidyl peptidase-IV (DPP-IV) inhibitor used for the treatment of type 2 diabetes.[1][2] Although the target molecule of this guide possesses a hydroxymethyl group instead of a methyl group, the synthetic strategies and the biological importance of the core scaffold remain highly relevant.

Potential Roles of the Hydroxymethyl Group

The hydroxymethyl group in this compound provides a crucial point for chemical modification, opening up a wide array of possibilities for derivatization and conjugation. This functional group can be:

-

Oxidized to an aldehyde or a carboxylic acid, providing access to a different set of chemical transformations.

-

Esterified or etherified to introduce a variety of side chains, which can be tailored to optimize solubility, lipophilicity, and target engagement.

-

Used as a linker to attach the molecule to other pharmacophores or to a carrier molecule for targeted drug delivery.

-

A key interaction point with the biological target, forming hydrogen bonds with amino acid residues in the active site of an enzyme or receptor.

Hypothetical Applications and Research Directions

Given the chemical features of this compound, several promising avenues for its application in medicinal chemistry can be envisioned:

-

Kinase Inhibitors: The benzonitrile scaffold is a common feature in many kinase inhibitors. The hydroxymethyl group could be derivatized to extend into and interact with specific pockets of the ATP-binding site.

-

GPCR Ligands: The aromatic ring and the polar functional groups could serve as a foundation for the development of ligands for G-protein coupled receptors, where interactions with transmembrane helices are crucial.

-

Enzyme Inhibitors: As seen with the analogue in Trelagliptin, this scaffold is suitable for designing enzyme inhibitors. The hydroxymethyl group could be modified to mimic a substrate or to interact with catalytic residues.

-

Fragment-Based Drug Discovery: this compound itself could be used as a fragment in screening campaigns to identify initial hits that can be subsequently optimized.

Data Presentation

Due to the limited publicly available biological data for derivatives of this compound, the following table is a conceptual representation of how quantitative data for hypothetical derivatives targeting a specific kinase (e.g., "Kinase X") would be presented.

| Compound ID | R-Group (Modification at Hydroxymethyl) | Kinase X IC50 (nM) | Cell Proliferation GI50 (µM) |

| 1 | -OH (Parent Molecule) | >10,000 | >50 |

| 1a | -OCH3 | 8,500 | 42.1 |

| 1b | -O-CH2-Pyridine | 520 | 5.8 |

| 1c | -O-C(O)-NH-Phenyl | 150 | 1.2 |

Experimental Protocols

Below is a generalized, representative experimental protocol for the synthesis of a hypothetical derivative of this compound.

General Procedure for the Etherification of this compound (1):

-

To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) under a nitrogen atmosphere at 0 °C, sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

The desired electrophile (e.g., an alkyl halide, R-X, 1.1 eq.) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired ether derivative.

Visualizations

Caption: Synthesis of Trelagliptin from a related precursor.

Caption: Potential derivatization pathways for this compound.

While this compound may not yet be a widely cited intermediate in medicinal chemistry literature, its structural features suggest a high potential for its application in the discovery and development of new drugs. The combination of a metabolically robust and synthetically versatile fluorobenzonitrile core with a readily modifiable hydroxymethyl group makes it an attractive starting point for the synthesis of diverse compound libraries. Further investigation into the synthetic utility and biological activity of derivatives of this compound is warranted and could lead to the identification of novel drug candidates for a range of therapeutic targets.

References

An In-depth Technical Guide to 4-Fluoro-2-(hydroxymethyl)benzonitrile: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-(hydroxymethyl)benzonitrile is a key chemical intermediate increasingly recognized for its utility in the synthesis of complex heterocyclic scaffolds, particularly in the realm of drug discovery and development. Its unique trifunctional nature, featuring a nitrile, a hydroxymethyl group, and a fluorine atom on a benzene ring, offers medicinal chemists a versatile platform for constructing novel molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role as a building block for bioactive molecules. Detailed experimental protocols, quantitative data, and a discussion of its strategic importance in the synthesis of targeted therapies are presented.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound (also known as 2-Cyano-5-fluorobenzyl alcohol) has emerged as a valuable building block that leverages the benefits of fluorination. The presence of the nitrile and hydroxymethyl groups provides orthogonal handles for a variety of chemical transformations, enabling the construction of diverse molecular libraries. This guide will delve into the technical aspects of this compound, providing researchers with the necessary information to effectively utilize it in their synthetic endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1000339-93-4 | [1] |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Cyano-5-fluorobenzyl alcohol | |

| Appearance | White to off-white solid | |

| Purity | Typically >97% |

Synthesis of this compound

While multiple synthetic routes can be envisaged for the preparation of this compound, a common strategy involves the functionalization of a pre-existing fluorinated benzonitrile derivative. One plausible approach, adapted from the synthesis of its isomer, 4-cyano-2-fluorobenzyl alcohol, involves a Grignard reaction.

Synthetic Scheme: A Potential Route

A potential synthetic pathway to this compound can be extrapolated from the synthesis of its isomer, 4-cyano-2-fluorobenzyl alcohol. This would likely involve the conversion of a suitable brominated precursor to a Grignard reagent, followed by reaction with an electrophile such as paraformaldehyde.

Caption: Potential synthetic route to this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on the synthesis of the isomeric 4-cyano-2-fluorobenzyl alcohol. Researchers should adapt and optimize these conditions for the synthesis of the title compound.

Materials:

-

3-Bromo-4-fluorobenzonitrile

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Paraformaldehyde

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 3-bromo-4-fluorobenzonitrile in anhydrous THF and add it dropwise to the magnesium suspension. The reaction mixture may require gentle heating to initiate the Grignard formation.

-

Once the magnesium is consumed, cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, suspend paraformaldehyde in anhydrous THF and add this suspension to the Grignard reagent solution dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Applications in Drug Discovery and Development

The strategic placement of the fluoro, hydroxymethyl, and nitrile groups makes this compound a valuable precursor for the synthesis of various heterocyclic compounds with therapeutic potential. Its utility is particularly evident in the synthesis of quinazolinone derivatives and inhibitors of Poly(ADP-ribose) polymerase (PARP).

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The hydroxymethyl and nitrile functionalities of this compound can be readily transformed to participate in cyclization reactions to form the quinazolinone core.

Caption: General workflow for the synthesis of quinazolinone derivatives.

Role in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[2] Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[2] The benzonitrile moiety is a common feature in many PARP inhibitors, where it often engages in key binding interactions within the enzyme's active site. While direct synthesis of a known PARP inhibitor from this compound is not explicitly detailed in the provided search results, its structural similarity to intermediates used in the synthesis of PARP inhibitors like Olaparib suggests its potential in this area.

The following diagram illustrates the general mechanism of action of PARP inhibitors, a class of drugs for which derivatives of this compound could be synthesized.

Caption: Simplified signaling pathway of PARP-mediated DNA repair and its inhibition.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

-

A singlet for the benzylic protons (-CH₂OH) around 4.6-4.8 ppm.

-

A multiplet for the aromatic protons, likely in the range of 7.5-7.8 ppm.

-

A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

¹³C NMR (Predicted):

-

A signal for the benzylic carbon (-CH₂OH) around 60-65 ppm.

-

Signals for the aromatic carbons, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹J C-F).

-

A signal for the nitrile carbon (-CN) around 115-120 ppm.

FTIR (Predicted):

-

A broad absorption band for the O-H stretch of the hydroxyl group around 3200-3600 cm⁻¹.

-

A sharp, medium intensity absorption for the C≡N stretch of the nitrile group around 2220-2240 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring around 3000-3100 cm⁻¹.

-

C-F stretching vibration in the fingerprint region.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its trifunctional nature provides a platform for the creation of diverse chemical scaffolds, including quinazolinones and potential precursors for PARP inhibitors. This guide has provided an overview of its properties, a potential synthetic route, and its applications, offering a valuable resource for researchers in drug discovery and development. Further exploration of the reactivity of this compound is likely to uncover new and innovative applications in the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Safe Handling and Storage of 4-Fluoro-2-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 4-Fluoro-2-(hydroxymethyl)benzonitrile (CAS No. 1000339-93-4). The information presented is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of protein degraders. Adherence to appropriate safety protocols is paramount when working with this and any other research chemical.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1000339-93-4 | Santa Cruz Biotechnology |

| Molecular Formula | C₈H₆FNO | Santa Cruz Biotechnology |

| Molecular Weight | 151.14 g/mol | Santa Cruz Biotechnology |

| Appearance | Solid | Sigma-Aldrich (for related compound) |

| Purity | Typically ≥98% | Apollo Scientific |

Hazard Identification and Safety Precautions

Based on the Safety Data Sheet (SDS) provided by Key Organics, this compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. To the best of current knowledge, the acute and delayed symptoms and effects of this substance are not fully known. Therefore, it is crucial to handle this compound with the utmost care and to use appropriate personal protective equipment (PPE).

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTRE/Doctor if you feel unwell.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

-

P363: Wash contaminated clothing before reuse.

-

P402 + P404: Store in a dry place. Store in a closed container.

An In-depth Technical Guide to 4-Fluoro-2-(hydroxymethyl)benzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-(hydroxymethyl)benzonitrile, a fluorinated benzonitrile derivative of increasing importance in medicinal chemistry and drug discovery. This document details its discovery and history, focusing on the first reported synthetic methods. It presents detailed experimental protocols for its preparation, summarizes key quantitative data in structured tables, and includes spectroscopic information for characterization. Furthermore, this guide explores its applications as a crucial intermediate in the synthesis of therapeutic agents, supported by workflow diagrams.

Introduction

This compound, also known by its synonym 2-Cyano-5-fluorobenzyl alcohol, is a functionalized aromatic compound with the chemical formula C₈H₆FNO.[1] Its structure, featuring a fluorine atom, a cyano group, and a hydroxymethyl group on a benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical industry. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in the field.

Discovery and History

The precise first synthesis of this compound in a peer-reviewed scientific journal remains elusive in publicly available databases. However, its preparation is detailed in several patents, indicating its significance as a key intermediate in the synthesis of proprietary compounds. Notably, Chinese patents CN113548982A and CN113816874B describe detailed procedures for its synthesis, suggesting its importance in contemporary pharmaceutical research and development. These patents highlight its role as a crucial component in the synthesis of molecules targeting a range of diseases, including type 2 diabetes, Alzheimer's disease, and cardiovascular conditions.[2] The emergence of this compound in the patent literature underscores its value to the pharmaceutical industry, even in the absence of a formal "discovery" paper.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1000339-93-4 | [1] |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following 1H-NMR data has been reported:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 7.79 | m | 1H | Ar-H | [2] |

| 7.61-7.74 | m | 2H | Ar-H | [2] |

| 5.53 | s | 1H | -OH | [2] |

| 4.61 | s | 2H | -CH₂- | [2] |

Solvent: DMSO-d6, Frequency: 400MHz

Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) data has been reported with a retention time (Rt) of 6.51 minutes and a molecular ion peak [M]⁺ at m/z = 151.[3]

Experimental Protocols for Synthesis

Several synthetic routes for the preparation of this compound have been described. The following sections detail the most prominent methods found in the literature.

Synthesis from 3-Fluoro-4-bromobenzaldehyde

This two-step method involves the formation of a benzonitrile intermediate followed by a Grignard reaction.

Step 1: Synthesis of 4-Bromo-3-fluorobenzonitrile

3-Fluoro-4-bromobenzaldehyde is reacted with hydroxylamine in an organic solvent to yield 4-Bromo-3-fluorobenzonitrile.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature (°C) |

| 3-Fluoro-4-bromobenzaldehyde | 1 | Acetic acid or DMSO | 85-120 |

| Hydroxylamine | 1-1.6 |

Note: If acetic acid is used as the solvent, acetic anhydride is added for dehydration.

Step 2: Synthesis of 4-Cyano-2-fluorobenzyl alcohol

4-Bromo-3-fluorobenzonitrile undergoes a Grignard exchange reaction with isopropyl magnesium chloride-lithium chloride, followed by reaction with paraformaldehyde to yield the final product.

| Reactant/Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |

| 4-Bromo-3-fluorobenzonitrile | Organic Solvent 3 | -15 to 10 | 77.6 | 99.6 |

| Isopropyl magnesium chloride-lithium chloride | ||||

| Paraformaldehyde |

The specific "Organic Solvent 3" is not detailed in the source.[2]

A logical workflow for this synthesis is depicted below:

References

Methodological & Application

Synthesis of 4-Fluoro-2-(hydroxymethyl)benzonitrile: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the two-step synthesis of 4-Fluoro-2-(hydroxymethyl)benzonitrile from 4-fluoro-2-methylbenzonitrile. The synthesis involves an initial free-radical benzylic bromination to yield 2-(bromomethyl)-4-fluorobenzonitrile, followed by hydrolysis to the final product. This document outlines detailed experimental procedures, reagent specifications, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams. This protocol is intended to serve as a reliable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and advanced materials. The presence of the nitrile, hydroxyl, and fluoro functionalities provides multiple reaction sites for further molecular elaboration. A common and effective route to this compound is the selective oxidation of the methyl group of the readily available starting material, 4-fluoro-2-methylbenzonitrile. This is typically achieved through a two-step process involving benzylic bromination followed by nucleophilic substitution with a hydroxide source. This document details a robust and reproducible protocol for this transformation.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps:

-

Benzylic Bromination: 4-Fluoro-2-methylbenzonitrile is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to selectively brominate the benzylic methyl group, forming the intermediate 2-(bromomethyl)-4-fluorobenzonitrile.

-

Hydrolysis: The resulting benzylic bromide is then hydrolyzed using an aqueous base to yield the desired product, this compound.

Data Presentation

Table 1: Reagent and Product Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form |

| 4-Fluoro-2-methylbenzonitrile | C₈H₆FN | 135.14 | 147754-12-9 | Solid |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Solid |

| 2,2'-Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 | Solid |

| 2-(Bromomethyl)-4-fluorobenzonitrile | C₈H₅BrFN | 214.04 | 421552-12-7 | Solid |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Solid |

| This compound | C₈H₆FNO | 151.14 | 1000339-93-4 | Solid |

Table 2: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield |

| 1. Benzylic Bromination | 4-Fluoro-2-methylbenzonitrile → 2-(Bromomethyl)-4-fluorobenzonitrile | NBS, AIBN | Carbon Tetrachloride | Reflux (~77°C) | 4-6 hours | ~90% |

| 2. Hydrolysis | 2-(Bromomethyl)-4-fluorobenzonitrile → this compound | NaOH (aq) | Tetrahydrofuran (THF) | Room Temperature | 2-4 hours | High |

Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)-4-fluorobenzonitrile

This procedure details the free-radical bromination of the benzylic methyl group of 4-fluoro-2-methylbenzonitrile.

Materials:

-

4-Fluoro-2-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-methylbenzonitrile (1.0 eq).

-

Add anhydrous carbon tetrachloride to dissolve the starting material.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of 2,2'-azobisisobutyronitrile (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 2-(bromomethyl)-4-fluorobenzonitrile as a solid.

Step 2: Synthesis of this compound

This protocol describes the hydrolysis of the benzylic bromide intermediate to the final alcohol product.

Materials:

-

2-(Bromomethyl)-4-fluorobenzonitrile

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(bromomethyl)-4-fluorobenzonitrile (1.0 eq) in tetrahydrofuran (THF).

-

Prepare a 1 M aqueous solution of sodium hydroxide and add it to the reaction mixture (1.5 eq).

-

Stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, neutralize the mixture with 1 M HCl until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualizations

Logical Relationship of Synthesis Steps

Caption: Two-step synthesis pathway.

Experimental Workflow Diagram

Caption: Detailed experimental workflow.

Safety Precautions

-

N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2,2'-Azobisisobutyronitrile (AIBN) is a flammable solid and can decompose exothermically. Store in a cool place and avoid heating without solvent.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent. Handle with extreme care in a fume hood and minimize exposure. Consider using a less toxic alternative such as (trifluoromethyl)benzene if possible.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

All reactions should be performed in a well-ventilated fume hood.

This detailed application note and protocol provides a clear and comprehensive guide for the successful synthesis of this compound. By following these procedures, researchers can reliably produce this valuable intermediate for their synthetic needs.

Application Notes and Protocols for the Reaction of 4-Fluoro-2-(hydroxymethyl)benzonitrile with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and expected outcomes for the nucleophilic aromatic substitution (SNAr) reaction of 4-fluoro-2-(hydroxymethyl)benzonitrile with various primary and secondary amines. This reaction is a valuable tool for the synthesis of a diverse range of substituted aminobenzonitrile derivatives, which are important intermediates in medicinal chemistry and materials science.

Introduction

The reaction between this compound and amines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The aromatic ring of this compound is activated towards nucleophilic attack by the strongly electron-withdrawing nitrile (-CN) group. The fluorine atom at the C4 position serves as a good leaving group. The presence of the hydroxymethyl group at the ortho position can influence the reaction through steric hindrance and potential intramolecular hydrogen bonding, which may affect the reaction rate and conditions.

The general transformation is depicted below:

Scheme 1: General Reaction of this compound with Amines

Reaction Mechanism

The SNAr reaction of this compound with an amine typically proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nitrile group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group, to yield the final substituted product.

The overall reaction is generally facilitated by the use of a base to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize the HF byproduct. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA). The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) being commonly employed to facilitate the reaction.

Data Presentation

The following tables summarize representative quantitative data for the reaction of this compound with various classes of amines. Please note that these are generalized data based on typical SNAr reactions of activated fluoroarenes and actual results may vary depending on the specific amine and reaction conditions. Optimization of reaction parameters is recommended for each new substrate.

Table 1: Reaction with Aliphatic Primary Amines

| Amine | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| n-Butylamine | K₂CO₃ (2.0) | DMF | 80 | 12 | 85-95 |

| Isopropylamine | K₂CO₃ (2.0) | DMSO | 100 | 24 | 70-85 |

| Benzylamine | Et₃N (2.0) | MeCN | Reflux | 16 | 80-90 |

Table 2: Reaction with Aliphatic Secondary Amines

| Amine | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Diethylamine | K₂CO₃ (2.0) | DMF | 100 | 24 | 75-90 |

| Piperidine | K₂CO₃ (2.0) | DMSO | 120 | 24 | 80-95 |

| Morpholine | Et₃N (2.0) | MeCN | Reflux | 18 | 85-95 |

Table 3: Reaction with Aromatic Amines

| Amine | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ (2.5) | DMSO | 140 | 48 | 50-70 |

| p-Methoxyaniline | K₂CO₃ (2.5) | DMF | 120 | 36 | 60-75 |

| p-Nitroaniline | NaH (1.5) | DMF | 100 | 24 | 40-60 |

Experimental Protocols

The following are generalized protocols for the reaction of this compound with amines. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., n-Butylamine)

Materials:

-

This compound

-

n-Butylamine (1.2 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Add n-butylamine (1.2 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Reaction with a Secondary Aliphatic Amine (e.g., Piperidine)

Materials:

-

This compound

-

Piperidine (1.2 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Appropriate reaction and workup glassware as listed in Protocol 1.

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMSO to the flask.

-

Add piperidine (1.2 eq) to the mixture.

-

Heat the reaction to 120 °C and stir.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool to room temperature.

-

Dilute the reaction mixture with a large volume of water and extract with ethyl acetate.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by flash chromatography.

Protocol 3: Reaction with an Aromatic Amine (e.g., Aniline)

Materials:

-

This compound

-

Aniline (1.5 equivalents)

-

Potassium carbonate (K₂CO₃, 2.5 equivalents)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Appropriate reaction and workup glassware.

Procedure:

-

Combine this compound (1.0 eq), aniline (1.5 eq), and potassium carbonate (2.5 eq) in a round-bottom flask.

-

Add anhydrous DMSO.

-

Heat the reaction mixture to 140 °C with stirring.

-

Monitor the reaction progress by TLC. Due to the lower nucleophilicity of aromatic amines, longer reaction times may be required.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with dichloromethane.